molecular formula C31H28N4O B3998877 2-{4-[4-(diphenylmethyl)-1-piperazinyl]-2-quinazolinyl}phenol

2-{4-[4-(diphenylmethyl)-1-piperazinyl]-2-quinazolinyl}phenol

Cat. No.: B3998877
M. Wt: 472.6 g/mol
InChI Key: CEJPLORHALXXMN-UHFFFAOYSA-N
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Description

2-{4-[4-(diphenylmethyl)-1-piperazinyl]-2-quinazolinyl}phenol is a useful research compound. Its molecular formula is C31H28N4O and its molecular weight is 472.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.22631153 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antiallergic, spasmolytic, and antihistaminic activity . This suggests that the compound may interact with histamine receptors, which play a crucial role in allergic reactions.

Mode of Action

Based on its reported antihistaminic activity , it can be hypothesized that it may act as an antagonist at histamine receptors, preventing the binding of histamine and thus inhibiting the physiological response to histamine.

Biochemical Pathways

Given its potential antihistaminic activity , it may be involved in the histamine signaling pathway. By acting as a histamine receptor antagonist, it could prevent the downstream effects of histamine binding, such as vasodilation, bronchoconstriction, and increased vascular permeability.

Result of Action

Based on its potential antihistaminic activity , it could prevent the physiological responses typically induced by histamine, such as smooth muscle contraction, vasodilation, increased vascular permeability, and stimulation of sensory nerves.

Properties

IUPAC Name

2-[4-(4-benzhydrylpiperazin-1-yl)quinazolin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N4O/c36-28-18-10-8-16-26(28)30-32-27-17-9-7-15-25(27)31(33-30)35-21-19-34(20-22-35)29(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-18,29,36H,19-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJPLORHALXXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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